

BDP TR Alkyne: Photophysical Profiling & Bioconjugation Strategy

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Compound of Interest

Compound Name: *BDP TR alkyne*

Cat. No.: *B606005*

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Executive Summary

This technical guide profiles **BDP TR Alkyne**, a high-performance borondipyrromethene (BODIPY) fluorophore engineered as a superior alternative to Texas Red (ROX) for the orange-red channel. Unlike traditional rhodamine-based dyes, BDP TR offers electrical neutrality and exceptional photostability, making it critical for extended-exposure microscopy and single-molecule imaging.

This document details the spectral characteristics, molecular stability, and a self-validating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol designed to maximize labeling efficiency while preserving biomolecular integrity.

Photophysical Characterization

BDP TR (Texas Red) is a bright, neutral fluorophore. Its core advantage over sulfonated rhodamines (like Texas Red-X) is its resistance to photobleaching and oxidation. It is spectrally matched to the ROX/Texas Red filter sets common in flow cytometers and fluorescence microscopes.

Spectral Data Summary

Parameter	Value	Unit	Notes
Excitation Max ()	589	nm	Matches 561 nm or 594 nm laser lines
Emission Max ()	616	nm	Deep red emission
Extinction Coeff.[1] ()	~69,000		High absorptivity
Quantum Yield ()	0.90	-	Near-unity efficiency in organics
Stokes Shift	~27	nm	Narrow, requiring precise filter sets
Solubility	DMSO, DMF, DCM	-	Hydrophobic core; requires organic co-solvent
Correction Factor (260 nm)	0.15	-	For DNA concentration correction
Correction Factor (280 nm)	0.19	-	For Protein concentration correction

Senior Scientist Insight:

“

Do not confuse BDP TR with BDP TMR. While both are BODIPY dyes, TMR excites at ~540 nm.[2] BDP TR is red-shifted. Ensure your optical configuration utilizes a 561 nm or 594 nm excitation source; exciting at 532 nm will result in suboptimal signal-to-noise ratios.

Molecular Architecture & Stability

The BODIPY Core Advantage

Traditional Texas Red dyes are susceptible to oxidation and pH fluctuations. The BDP TR scaffold is based on a boron-dipyrromethene core which provides:

- **Photostability:** Significantly higher resistance to bleaching during time-lapse imaging compared to fluorescein or rhodamine derivatives.
- **pH Independence:** Fluorescence intensity remains stable across the physiological pH range (pH 4–10).
- **Narrow Emission:** The sharp emission peak reduces spectral bleed-through (crosstalk) into the far-red (Cy5) channel, facilitating multicolor experiments.

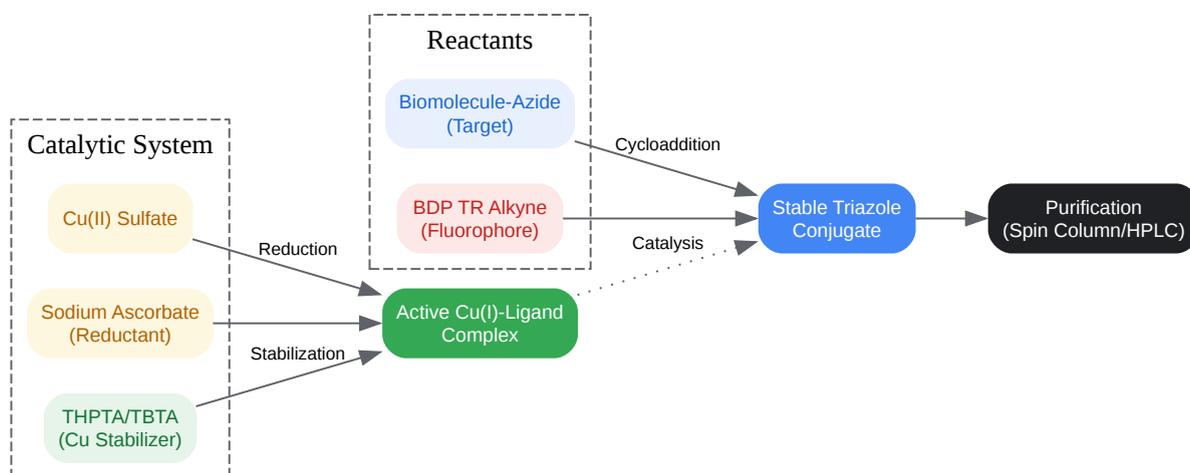
The Alkyne Handle

The "Alkyne" designation indicates a terminal acetylene group (

) . This is a bio-orthogonal handle designed for Click Chemistry (CuAAC).[3] It reacts specifically with azides, forming a stable triazole linkage. This is superior to NHS-ester labeling for intracellular targets because the click reaction is bio-orthogonal—it will not cross-react with native cysteine or lysine residues.

Bioconjugation Workflow: CuAAC Reaction

The following diagram illustrates the mechanism and workflow for conjugating **BDP TR Alkyne** to an azide-modified biomolecule (e.g., DNA, protein, or metabolic analog).



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Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism ensuring specific conjugation of BDP TR to azide-tagged targets.[4][5]

Experimental Protocol: Protein Labeling

Objective: Label an Azide-modified protein with **BDP TR Alkyne** via CuAAC.

Reagents Required[3][4][5][6][7]

- Protein-Azide: 50–100

M in PBS (must be azide-modified first).

- **BDP TR Alkyne**: 10 mM stock in DMSO.[3][5][6]

- CuSO

: 20 mM in water.

- THPTA Ligand: 50 mM in water (Crucial for protecting proteins from oxidation).

- Sodium Ascorbate: 100 mM in water (Make fresh immediately before use).
- Aminoguanidine: 100 mM (Optional: prevents protein aggregation by scavenging dehydroascorbate).

Step-by-Step Methodology

1. Preparation of the Catalyst Complex (The "Pre-mix" Strategy)

- Why: Mixing Copper and Ligand before adding to the protein prevents Cu(I)-induced protein denaturation.
- Action: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2 L Cu + 10 L THPTA). Incubate for 2 minutes.

2. Reaction Assembly

- Add the Protein-Azide solution to a microcentrifuge tube.
- Add **BDP TR Alkyne** (Final conc: 2–5x molar excess over protein). Note: Keep DMSO < 5% of total volume.
- Add Aminoguanidine (Final conc: 5 mM).
- Add the Cu-THPTA complex (Final Cu conc: 0.5–1 mM).
- Initiation: Add Sodium Ascorbate (Final conc: 5 mM).

3. Incubation

- Vortex gently.^{[7][8]} Flush headspace with N₂ or Argon if possible (oxygen inhibits the reaction).
- Incubate for 30–60 minutes at Room Temperature in the dark.

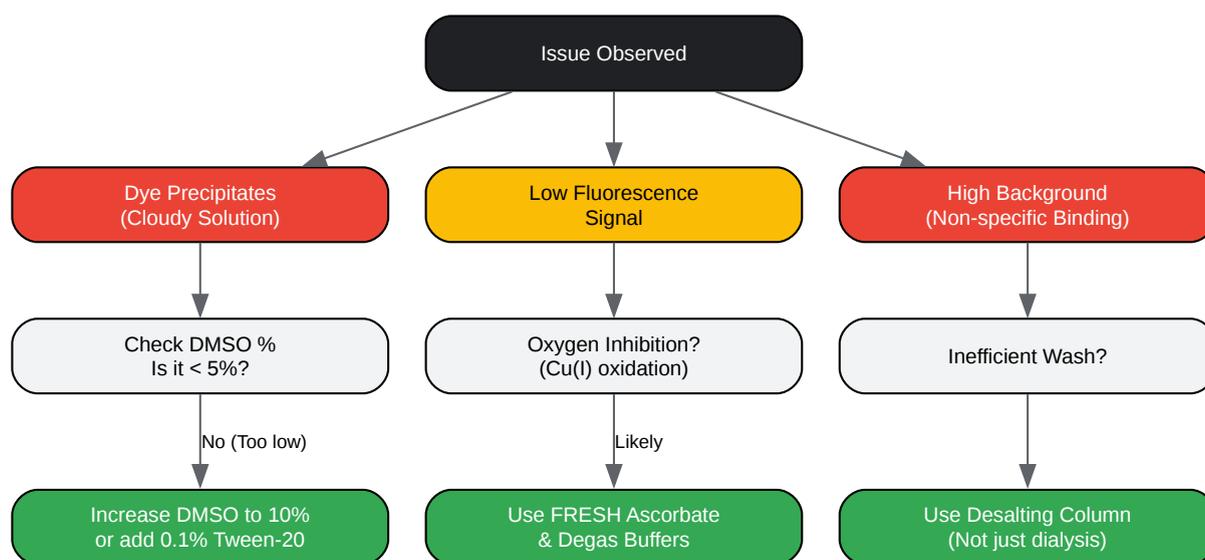
4. Purification (Self-Validation Step)

- Remove excess dye using a desalting column (e.g., PD-10 or Zeba Spin) or dialysis.
- Validation: Measure Absorbance at 280 nm (Protein) and 589 nm (Dye).
- Calculate Degree of Labeling (DOL):

(Use correction factor 0.19 for A280 subtraction).

Troubleshooting & Optimization

Use this decision tree to resolve common issues during BDP TR labeling.



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Figure 2: Troubleshooting logic for **BDP TR Alkyne** conjugation, addressing solubility and catalytic efficiency.

Critical "Senior Scientist" Notes:

- **Hydrophobicity Warning:** BDP dyes are more hydrophobic than sulfonated rhodamines. If labeling a hydrophobic protein, the conjugate may aggregate. Solution: Add non-ionic detergent (0.05% Tween-20) to the reaction buffer.
- **Filter Sets:** Ensure your microscope has a "Texas Red" or "mCherry" filter set. Standard TRITC filters (Ex 540/Em 570) will capture <30% of the signal, leading to false negatives.

References

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Sources

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